(2S)-1-(3,7,8,9-Tetrahydropyrano[3,2-e]indol-1-yl)propan-2-amine
(2S)-1-(3,7,8,9-Tetrahydropyrano[3,2-e]indol-1-yl)propan-2-amine
AL-37350A is a novel and selective 5-HT2 receptor agonist with ocular hypotensive activity.
Brand Name:
Vulcanchem
CAS No.:
362603-40-5
VCID:
VC0517782
InChI:
InChI=1S/C14H18N2O/c1-9(15)7-10-8-16-12-4-5-13-11(14(10)12)3-2-6-17-13/h4-5,8-9,16H,2-3,6-7,15H2,1H3/t9-/m0/s1
SMILES:
CC(CC1=CNC2=C1C3=C(C=C2)OCCC3)N
Molecular Formula:
C14H18N2O
Molecular Weight:
230.31 g/mol
(2S)-1-(3,7,8,9-Tetrahydropyrano[3,2-e]indol-1-yl)propan-2-amine
CAS No.: 362603-40-5
Inhibitors
VCID: VC0517782
Molecular Formula: C14H18N2O
Molecular Weight: 230.31 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 362603-40-5 |
---|---|
Product Name | (2S)-1-(3,7,8,9-Tetrahydropyrano[3,2-e]indol-1-yl)propan-2-amine |
Molecular Formula | C14H18N2O |
Molecular Weight | 230.31 g/mol |
IUPAC Name | (2S)-1-(3,7,8,9-tetrahydropyrano[3,2-e]indol-1-yl)propan-2-amine |
Standard InChI | InChI=1S/C14H18N2O/c1-9(15)7-10-8-16-12-4-5-13-11(14(10)12)3-2-6-17-13/h4-5,8-9,16H,2-3,6-7,15H2,1H3/t9-/m0/s1 |
Standard InChIKey | VVHJUSGIUWQPIT-VIFPVBQESA-N |
Isomeric SMILES | C[C@@H](CC1=CNC2=C1C3=C(C=C2)OCCC3)N |
SMILES | CC(CC1=CNC2=C1C3=C(C=C2)OCCC3)N |
Canonical SMILES | CC(CC1=CNC2=C1C3=C(C=C2)OCCC3)N |
Appearance | Solid powder |
Description | AL-37350A is a novel and selective 5-HT2 receptor agonist with ocular hypotensive activity. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | (S)-(+)-1-(2-aminopropyl)-8,9-dihydropyrano(3,2-e)indole 1-(2-aminopropyl)-8,9-dihydropyrano(3,2-e)indole AL-37350A AL37350A |
Reference | 1: May JA, Chen HH, Rusinko A, Lynch VM, Sharif NA, McLaughlin MA. A novel and selective 5-HT2 receptor agonist with ocular hypotensive activity: (S)-(+)-1-(2-aminopropyl)-8,9-dihydropyrano[3,2-e]indole. J Med Chem. 2003 Sep 11;46(19):4188-95. PubMed PMID: 12954071. |
PubChem Compound | 10331436 |
Last Modified | Nov 11 2021 |
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